molecular formula C16H13N3O7S2 B14729821 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid CAS No. 6222-38-4

6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid

Cat. No.: B14729821
CAS No.: 6222-38-4
M. Wt: 423.4 g/mol
InChI Key: XLNIWISYCYGIFJ-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in dyeing processes and has significant importance in various industrial and scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of aniline followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid involves its ability to form stable azo bonds. The compound interacts with various substrates through its azo group, leading to the formation of colored complexes. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is unique due to the presence of the phenyldiazenyl group, which imparts distinct color properties and enhances its application in dyeing processes. The combination of amino, hydroxy, and sulfonic acid groups provides versatility in chemical reactions and applications .

Properties

CAS No.

6222-38-4

Molecular Formula

C16H13N3O7S2

Molecular Weight

423.4 g/mol

IUPAC Name

6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-12-8-11-9(6-13(12)27(21,22)23)7-14(28(24,25)26)15(16(11)20)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI Key

XLNIWISYCYGIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=CC(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O

Origin of Product

United States

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